molecular formula C10H8N2 B12892705 3H-pyrrolo[1,2-a]benzimidazole CAS No. 247-77-8

3H-pyrrolo[1,2-a]benzimidazole

Katalognummer: B12892705
CAS-Nummer: 247-77-8
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: HUDIUJPKXGYSLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of a larger family of nitrogen-containing heterocycles, which are known for their significant biological and pharmacological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3H-pyrrolo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with various aldehydes or ketones. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction proceeds through a cyclization process, forming the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3H-pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alkane derivatives .

Wissenschaftliche Forschungsanwendungen

3H-pyrrolo[1,2-a]benzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3H-pyrrolo[1,2-a]benzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of specific enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating their activity and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3H-pyrrolo[1,2-a]benzimidazole can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles and pyrrolo[1,2-a]pyrazines. These compounds share structural similarities but differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific interactions with molecular targets and its broad range of biological activities, making it a versatile compound for various scientific research applications.

Eigenschaften

CAS-Nummer

247-77-8

Molekularformel

C10H8N2

Molekulargewicht

156.18 g/mol

IUPAC-Name

3H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-5,7H,6H2

InChI-Schlüssel

HUDIUJPKXGYSLD-UHFFFAOYSA-N

Kanonische SMILES

C1C=CN2C1=NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.